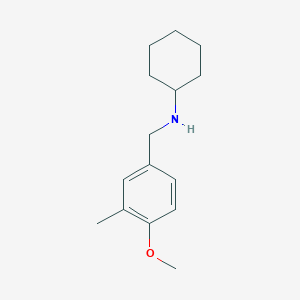
N-(4-methoxy-3-methylbenzyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-methylbenzyl)cyclohexanamine, also known as 4-MeO-PCMA, is a novel psychoactive substance that belongs to the phenethylamine class. It was first synthesized in 2010 by a research team led by David E. Nichols at Purdue University. Since then, it has gained attention among the scientific community due to its potential therapeutic applications and unique chemical structure.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxy-3-methylbenzyl)cyclohexanamine is not fully understood, but it is believed to act primarily as a reuptake inhibitor of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that N-(4-methoxy-3-methylbenzyl)cyclohexanamine can increase levels of serotonin and norepinephrine in the brain, leading to a variety of effects such as increased heart rate, blood pressure, and body temperature. It has also been found to have anxiolytic and antidepressant effects, as well as potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying N-(4-methoxy-3-methylbenzyl)cyclohexanamine in the lab is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its unique chemical structure and potential therapeutic applications make it an interesting compound to study. However, one limitation is that its effects on the human body are not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-methoxy-3-methylbenzyl)cyclohexanamine. One area of interest is its potential as a treatment for addiction, particularly for opioid addiction. Additionally, further studies are needed to determine its safety and efficacy as an antidepressant and anxiolytic. Finally, more research is needed to understand the exact mechanism of action of N-(4-methoxy-3-methylbenzyl)cyclohexanamine and its effects on the human body.
Conclusion:
In conclusion, N-(4-methoxy-3-methylbenzyl)cyclohexanamine is a novel psychoactive substance that has gained attention among the scientific community due to its potential therapeutic applications and unique chemical structure. Its synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying the compound. While more research is needed to fully understand its effects on the human body, N-(4-methoxy-3-methylbenzyl)cyclohexanamine shows promise as a treatment for various neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-methoxy-3-methylbenzyl)cyclohexanamine involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclohexylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying the compound.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3-methylbenzyl)cyclohexanamine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI), which suggests that it may have antidepressant and anxiolytic effects. Additionally, it has been found to bind to dopamine receptors, which may explain its potential as a treatment for addiction.
Propiedades
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-13(8-9-15(12)17-2)11-16-14-6-4-3-5-7-14/h8-10,14,16H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSSKJUIJWWJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methylbenzyl)cyclohexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

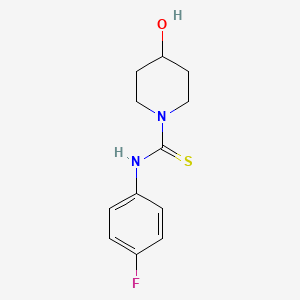
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
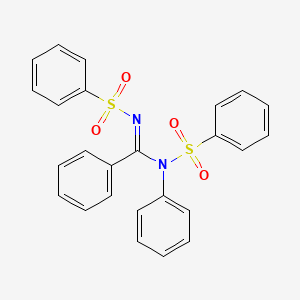
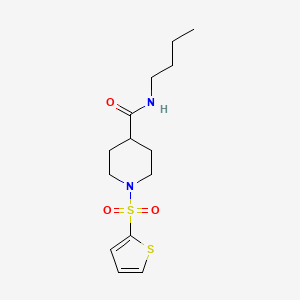
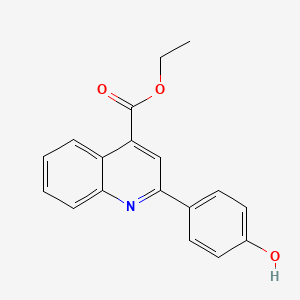
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)

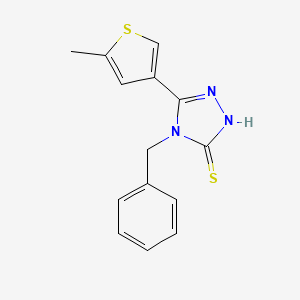

![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)
